
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol
Overview
Description
“2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” consists of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for this compound is 1S/C10H13BrO2/c1-2-13-10-7-9 (11)4-3-8 (10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 .
Physical And Chemical Properties Analysis
“2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” is a powder at room temperature . The boiling point and other specific physical and chemical properties are not mentioned in the search results .
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol may serve as a precursor in the synthesis of various therapeutic agents. Its structure suggests potential utility in creating molecules with pharmacological activity, particularly in the realm of central nervous system drugs or as intermediates for more complex compounds .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, this compound could be used as a building block for more complex molecules. Its bromo and ethoxy functional groups make it a versatile reagent that can undergo further transformations, such as Suzuki coupling reactions, to create diverse organic compounds .
Industrial Applications: Material Precursor
The compound’s properties suggest it could be used in industrial applications, possibly as a precursor for materials that require specific brominated or ethoxylated phenyl structures. This could include the synthesis of polymers or specialty chemicals that require such functional groups for their performance characteristics .
Analytical Chemistry: Standard for Calibration
Due to its defined structure and purity, 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol could be used as a standard in analytical chemistry for calibrating instruments like HPLC or GC-MS, helping to identify or quantify similar compounds in complex mixtures .
Material Science: Functional Material Development
In material science, this compound could be investigated for the development of functional materials, such as organic semiconductors or photovoltaic cells, where its brominated phenyl ring might play a role in electron transport or light absorption processes .
Environmental Applications: Study of Brominated Compound Effects
Environmental scientists could study 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol to understand the behavior and impact of brominated organic compounds in the environment. This research could inform the management of such chemicals and their potential ecological effects .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2-ethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGQANLLBAZNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



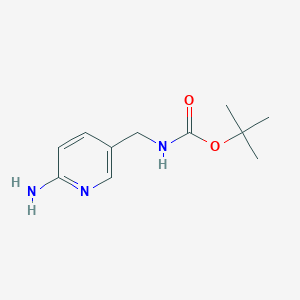
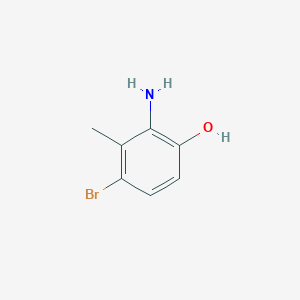


![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

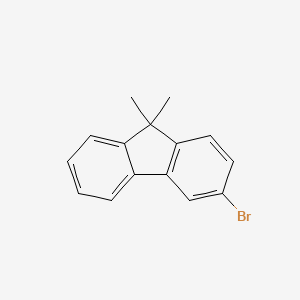
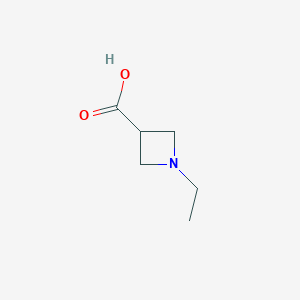
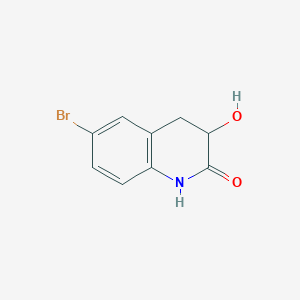
![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
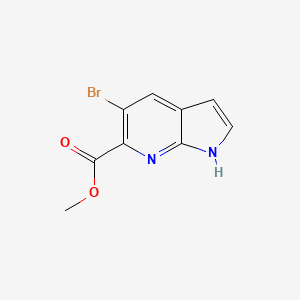

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)